molecular formula C7H11NO3S B8406960 Methyl (4-methylthio-2-oxoazetidin-1-yl)acetate

Methyl (4-methylthio-2-oxoazetidin-1-yl)acetate

Cat. No. B8406960
M. Wt: 189.23 g/mol
InChI Key: CPUPZHXYTODDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04206120

Procedure details

4-Methylthioazetidin-2-one (2.34 g, 20 mmole) was dissolved in dry dimethylformamide (40 ml) and treated at 0°-5° C. with sodium hydride (20 mmole). After 3 minutes methyl bromoacetate (3.37 g, 22 mmole) dissolved in dry dimethylformamide (20 ml) was added and the reaction mixture stirred for 3/4 hour at 0°-5° C. After diluting with water (300 ml), the mixture was extracted with ethyl acetate (3×100 ml) and the extracts combined, washed with water, dried (MgSO4) and evaporated. Chromatography of the residue on silica gel eluting with 30% ethyl acetate in petrolether provided methyl (4-methylthio-2-oxoazetidin-1-yl)acetate (2.4 g, 62%) as a mobile liquid. νmax (CHCl3): 1760 (b), 1410, 1240, 1185 cm-1 ; δ(CDCl3): 2.13 (s, 3H, SCH3); 2.95-3.75 (2H, AB of ABX, CH2); 3.88 (s, 3H, OCH3); 3.93 and 4.23 (2H, main peaks of ABq, J=18 Hz, NCH2) and 5.02 (1H, X of ABX, CH).
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Quantity
3.37 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH:3]1[NH:6][C:5](=[O:7])[CH2:4]1.[H-].[Na+].Br[CH2:11][C:12]([O:14][CH3:15])=[O:13]>CN(C)C=O.O>[CH3:1][S:2][CH:3]1[N:6]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[C:5](=[O:7])[CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
CSC1CC(N1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 mmol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
3.37 g
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 3/4 hour at 0°-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CSC1CC(N1CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.